molecular formula C15H12N2 B186994 3-(9H-carbazol-9-yl)propanenitrile CAS No. 5337-01-9

3-(9H-carbazol-9-yl)propanenitrile

Cat. No. B186994
CAS RN: 5337-01-9
M. Wt: 220.27 g/mol
InChI Key: YAGSRHMFASEGPG-UHFFFAOYSA-N
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Description

3-(9H-carbazol-9-yl)propanenitrile is an asymmetric bipolar and high-triplet-energy (ET= 3.03 eV) phosphorescent host material . It could be used for hosting blue, green, red, and white light-emitting TADF-OLED devices .


Synthesis Analysis

The precursor 3-(9H-carbazol-9-yl)propanehydrazide was synthesized by the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The structure of the poly(3-(9H-carbazol-9-yl)propanenitrile) was elucidated by nuclear magnetic resonance (1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

A film of electrically active poly(3-(9H-carbazol-9-yl)propanenitrile) was prepared on a platinum (Pt) electrode surface by oxidative electro-polymerization of 3-(9H-carbazol-9-yl)propanenitrile monomer . The polymerization reaction was performed in a reaction medium containing the monomer, and 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) mixture in acetonitrile (ACN) using repeated cycling at a scanning rate of 250 mV .


Physical And Chemical Properties Analysis

The weight average molecular weight (Mw) of the electrochemically synthesized poly(3-(9H-carbazol-9-yl)propanenitrile) was determined using gel permeation chromatography (GPC), where it was found that the Mw of the polymer is equal to 37900 g/mol . The conductivity of poly(3-(9H-carbazol-9-yl)propanenitrile) was found to be 1.62x10-4 S/cm .

Scientific Research Applications

Bistable Memory Devices

The synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which incorporates 3-(9H-carbazol-9-yl)propanenitrile , has shown promising potential for application in bistable memory devices . This is due to its favorable physical, photophysical, and electrical properties .

Light Emitting Diode (LED) Physics

This compound has been applied in the context of LED physics , specifically as a wide-energy-gap material. Its unique structure contributes to the study of band gap chemistry and thermally activated delayed fluorescence .

Spectro-Electrochemical Behavior

Research has been conducted on the spectro-electrochemical behavior of thin-layer polymer of 3-(9H-carbazol-9-yl)propanenitrile, with studies focusing on its structural elucidation through nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy .

Mechanism of Action

The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Future Directions

The synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA) is presented, along with its physical, photophysical, and electrical properties, revealing its promising potential for the application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage . This physical network further enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers highlighting its potential as a suitable material for organic memory devices .

properties

IUPAC Name

3-carbazol-9-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGSRHMFASEGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920382
Record name 9H-Carbazole-9-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-carbazol-9-yl)propanenitrile

CAS RN

5337-01-9
Record name Carbazole-9-propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole-9-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbazole (8.0 g) was suspended in 100 ml of toluene, and 4 ml of acrylonitrile and subsequently 0.5 ml of Triton B were added to the suspension, whereby the suspension was solidified. Then, the reaction mixture was allowed to stand for one hour, and methanol was added thereto, followed by filtration to give 4.41 g (42%) of the product as a white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(9H-carbazol-9-yl)propanenitrile valuable in material science?

A1: 3-(9H-carbazol-9-yl)propanenitrile is a monomer that can be electrochemically polymerized to form a film with intriguing properties. [] This polymerization process, conducted on a platinum electrode in a solution containing the monomer and tetrabutylammonium tetrafluoroborate (TBABF4) in acetonitrile, yields poly(3-(9H-carbazol-9-yl)propanenitrile). [] This polymer exhibits electroactivity, meaning its optical properties change upon oxidation. [] This characteristic makes it a promising material for applications like electrochromic devices or sensors.

Q2: How has the structure of poly(3-(9H-carbazol-9-yl)propanenitrile) been characterized?

A2: Researchers employed a variety of techniques to elucidate the structure and properties of this polymer. Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy were used to confirm the polymer's structure. [] Gel permeation chromatography (GPC) determined the weight average molecular weight (Mw) of the polymer to be 37900 g/mol. [] Further characterization involved dry conductivity measurements, scanning electron microscopy (SEM), and UV-Vis spectroscopy. [] Notably, the UV-Vis spectro-electrochemical studies revealed a fascinating property: the polymer exhibits a green color in its oxidized state and high transmittance in its neutral state. [] This color-changing ability highlights its potential for electrochromic devices.

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